

# Potential reasons for lack of efficacy of BMS-986143 in humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986143 |           |
| Cat. No.:            | B8630978   | Get Quote |

## **Technical Support Center: BMS-986143 Efficacy**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of the Bruton's tyrosine kinase (BTK) inhibitor, **BMS-986143**.

## Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for BMS-986143?

A1: **BMS-986143** is an orally active, potent, and selective reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[4] By inhibiting BTK, **BMS-986143** is expected to modulate B-cell activity and downstream inflammatory processes, making it a therapeutic candidate for autoimmune diseases like rheumatoid arthritis (RA).[3][4][5]

Q2: Why was **BMS-986143** expected to be effective in treating rheumatoid arthritis based on preclinical data?

A2: Preclinical studies in animal models of rheumatoid arthritis demonstrated significant efficacy. In both collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) mouse models, BMS-986142 (an alternative name for **BMS-986143**) showed dose-dependent reductions in clinical scores, inflammation, and bone resorption.[3][5] The drug was effective

#### Troubleshooting & Optimization





both as a monotherapy and in combination with standard-of-care agents like methotrexate.[3] [5] These promising results in models representing key aspects of RA pathology supported its progression into clinical trials.[5]

Q3: What were the outcomes of the Phase 2 clinical trial for BMS-986142 in rheumatoid arthritis patients?

A3: A Phase 2, randomized, double-blind, placebo-controlled study (NCT02638948) in patients with moderate-to-severe rheumatoid arthritis who had an inadequate response to methotrexate did not meet its co-primary endpoints for efficacy.[6][7] There was no statistically significant improvement in the American College of Rheumatology 20% (ACR20) and 70% (ACR70) response rates at week 12 for patients receiving BMS-986142 compared to placebo.[6] Additionally, the highest dose group (350 mg) was discontinued due to elevated liver enzymes without a corresponding benefit.[6] The study concluded that further investigation of BMS-986142 for rheumatoid arthritis is not warranted.[6][7]

Q4: What are the potential reasons for the discrepancy between preclinical success and clinical failure of **BMS-986143**?

A4: The lack of efficacy in humans despite promising preclinical data is a common challenge in drug development, with approximately 90% of clinical drug development failing.[8][9] Several factors could have contributed to the clinical failure of **BMS-986143**:

- Species-Specific Differences: The pathophysiology of rheumatoid arthritis in humans is more complex than in induced rodent models. The reliance of the disease on BTK signaling may differ between mice and humans.
- Inadequate Target Engagement or Drug Exposure at the Site of Inflammation: While the drug showed good pharmacokinetic and pharmacodynamic profiles in healthy volunteers, it's possible that in RA patients, the drug did not reach or sustain sufficient concentrations in the inflamed synovial tissue to achieve a therapeutic effect.[6][10] The publication on the phase 2 trial suggests that the adequacy of drug distribution to inflammation sites is a key area for further research.[6]
- Complexity of Human Disease and Patient Heterogeneity: Rheumatoid arthritis is a heterogeneous disease with varying underlying molecular drivers. It's possible that BTK



inhibition is only effective in a specific subset of patients that were not specifically selected for in the clinical trial.

- Off-Target Effects or Unforeseen Toxicity: The discontinuation of the high-dose arm due to liver enzyme elevation points to potential safety and tolerability issues that could limit achieving therapeutically effective doses.[6]
- Insufficient Duration of Treatment: The 12-week duration of the Phase 2 trial might have been too short to observe the full therapeutic potential of modulating B-cell pathways in a chronic disease like rheumatoid arthritis.[6]

# **Troubleshooting Guide for BTK Inhibitor Efficacy Studies**

This guide is intended to help researchers troubleshoot experiments and consider potential pitfalls when investigating the efficacy of BTK inhibitors like **BMS-986143**.

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                     | Potential Cause                                                                                                                                                                                                                                                             | Troubleshooting Steps                                                                                                                                    |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lack of efficacy in in vivo models                        | Inadequate drug exposure                                                                                                                                                                                                                                                    | - Perform pharmacokinetic (PK) studies to confirm plasma and tissue concentrations Optimize dosing regimen (dose and frequency) based on PK/PD modeling. |
| Poor target engagement                                    | - Develop and validate a pharmacodynamic (PD) biomarker assay (e.g., pBTK levels in target cells) to confirm BTK inhibition in vivo Correlate target engagement with efficacy outcomes.                                                                                     |                                                                                                                                                          |
| Model selection                                           | - Ensure the chosen animal model is relevant to the specific mechanism of action. For BTK inhibitors, models with strong B-cell and Fc receptor involvement are critical.[4][5] - Consider using multiple models to assess efficacy across different pathological features. |                                                                                                                                                          |
| Discrepancy between in vitro potency and in vivo efficacy | Poor drug-like properties                                                                                                                                                                                                                                                   | - Evaluate metabolic stability, solubility, and permeability Assess potential for high plasma protein binding, which can limit free drug concentration.  |
| Off-target effects                                        | - Profile the inhibitor against a<br>broad panel of kinases and<br>other potential off-targets to<br>understand its selectivity.                                                                                                                                            |                                                                                                                                                          |



| Variability in experimental results | Inconsistent experimental procedures                                                                                                                                  | - Standardize all protocols, including drug formulation and administration, animal handling, and endpoint assessment. |
|-------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Biological variability              | - Increase sample size to ensure sufficient statistical power Consider the genetic background and microbiome of the animals, as these can influence immune responses. |                                                                                                                       |

# **Quantitative Data Summary**

Table 1: Preclinical In Vitro Potency of BMS-986143

| Assay                                            | IC50         |
|--------------------------------------------------|--------------|
| BTK (biochemical assay)                          | 0.26 nM      |
| Ramos Cellular Assay (pBTK)                      | 6.9 ± 3.4 nM |
| Human Whole Blood Assay (pBTK)                   | 25 ± 19 nM   |
| FceRI-driven CD63 expression (human whole blood) | 54 nM        |
| Ramos B-cell Calcium Flux                        | 7 ± 3 nM     |
| Human Peripheral B-cell Proliferation            | 1 ± 0.4 nM   |
| CD86 Expression in Peripheral B-cells            | 1 ± 0.5 nM   |
| TNFα from human PBMC                             | 2 nM         |
| Source: MedchemExpress.com[1]                    |              |

Table 2: Phase 2 Clinical Trial Efficacy Results (Week 12)



| Endpoint                           | Placebo (n=75)    | BMS-986142 100<br>mg (n=73) | BMS-986142 200<br>mg (n=73) |
|------------------------------------|-------------------|-----------------------------|-----------------------------|
| ACR20 Response                     | 31% (23 patients) | 36% (26 patients)           | 42% (31 patients)           |
| ACR70 Response                     | 4% (3 patients)   | 4% (3 patients)             | 10% (7 patients)            |
| Source: The Lancet Rheumatology[6] |                   |                             |                             |

### **Experimental Protocols**

Collagen-Induced Arthritis (CIA) Mouse Model

This model is widely used to study the pathology of rheumatoid arthritis and to evaluate potential therapeutics.

- Immunization: Male DBA/1 mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
- Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
- Treatment: Prophylactic administration of the test compound (e.g., BMS-986142) or vehicle is typically initiated before the onset of clinical signs of arthritis. For a therapeutic regimen, dosing begins after the booster injection when disease is established.[5]
- Clinical Scoring: Mice are monitored several times a week for signs of arthritis in their paws.
   Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling. The scores for all four paws are summed for a total clinical score per animal.[5]
- Histopathology: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.[5]

Pharmacodynamic Assessment of BTK Occupancy

#### Troubleshooting & Optimization





This protocol describes a method to assess the functional effect of a BTK inhibitor on its target pathway in whole blood.[4]

- Sample Collection: Collect whole blood samples from subjects at various time points before and after drug administration.
- Ex Vivo Stimulation: Stimulate the whole blood ex vivo with an anti-IgD-dextran antibody to activate B-cell receptor signaling. A non-stimulated sample serves as a negative control.
- Incubation: Incubate the samples for a defined period (e.g., 24 hours) at 37°C.
- Staining: Fix the cells and stain for B-cell markers (e.g., CD20) and an activation marker (e.g., CD69).
- Flow Cytometry: Quantify the expression of the activation marker on the B-cell population using standardized flow cytometry.
- Analysis: The inhibition of the activation marker expression in the stimulated samples from treated subjects compared to pre-dose samples indicates the pharmacodynamic activity of the BTK inhibitor.

#### **Visualizations**





Click to download full resolution via product page

Caption: Simplified BTK signaling pathway and the point of inhibition by BMS-986143.





Click to download full resolution via product page

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy of a drug candidate.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 6. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of BMS-986142, a Reversible Bruton's Tyrosine Kinase Inhibitor, for the Treatment of Rheumatoid Arthritis: A Phase 2, Randomised, Double-blind, Dose-ranging, Placebo-controlled, Adaptive Design Study - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 8. Why 90% of clinical drug development fails and how to improve it? PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrialrisk.org [clinicaltrialrisk.org]
- 10. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential reasons for lack of efficacy of BMS-986143 in humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#potential-reasons-for-lack-of-efficacy-of-bms-986143-in-humans]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com